

# Application Notes: In Vitro Kinase Assay

## Protocol for Envudeucitinib

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### Compound of Interest

Compound Name: *Envudeucitinib*

Cat. No.: *B15614739*

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## Introduction

**Envudeucitinib** (formerly known as ESK-001) is a highly selective, orally administered allosteric inhibitor of Tyrosine Kinase 2 (TYK2).<sup>[1][2][3][4][5][6][7][8]</sup> As a member of the Janus kinase (JAK) family, TYK2 is a key mediator in the signaling pathways of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.<sup>[1][2]</sup> These cytokines are pivotal in the pathogenesis of various immune-mediated inflammatory diseases.

Unlike many kinase inhibitors that target the highly conserved ATP-binding site within the catalytic domain (JH1), **Envudeucitinib** uniquely binds to the regulatory pseudokinase domain (JH2) of TYK2.<sup>[1][2]</sup> This allosteric inhibition locks the TYK2 protein in an inactive conformation, thereby preventing its activation and downstream signaling. This distinct mechanism of action confers exceptional selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially minimizing off-target effects and improving the safety profile of the therapeutic.<sup>[1][2]</sup>

These application notes provide a detailed protocol for an in vitro kinase assay to determine the potency and selectivity of **Envudeucitinib**. The protocol is based on established methods for characterizing selective allosteric TYK2 inhibitors.

## Data Presentation

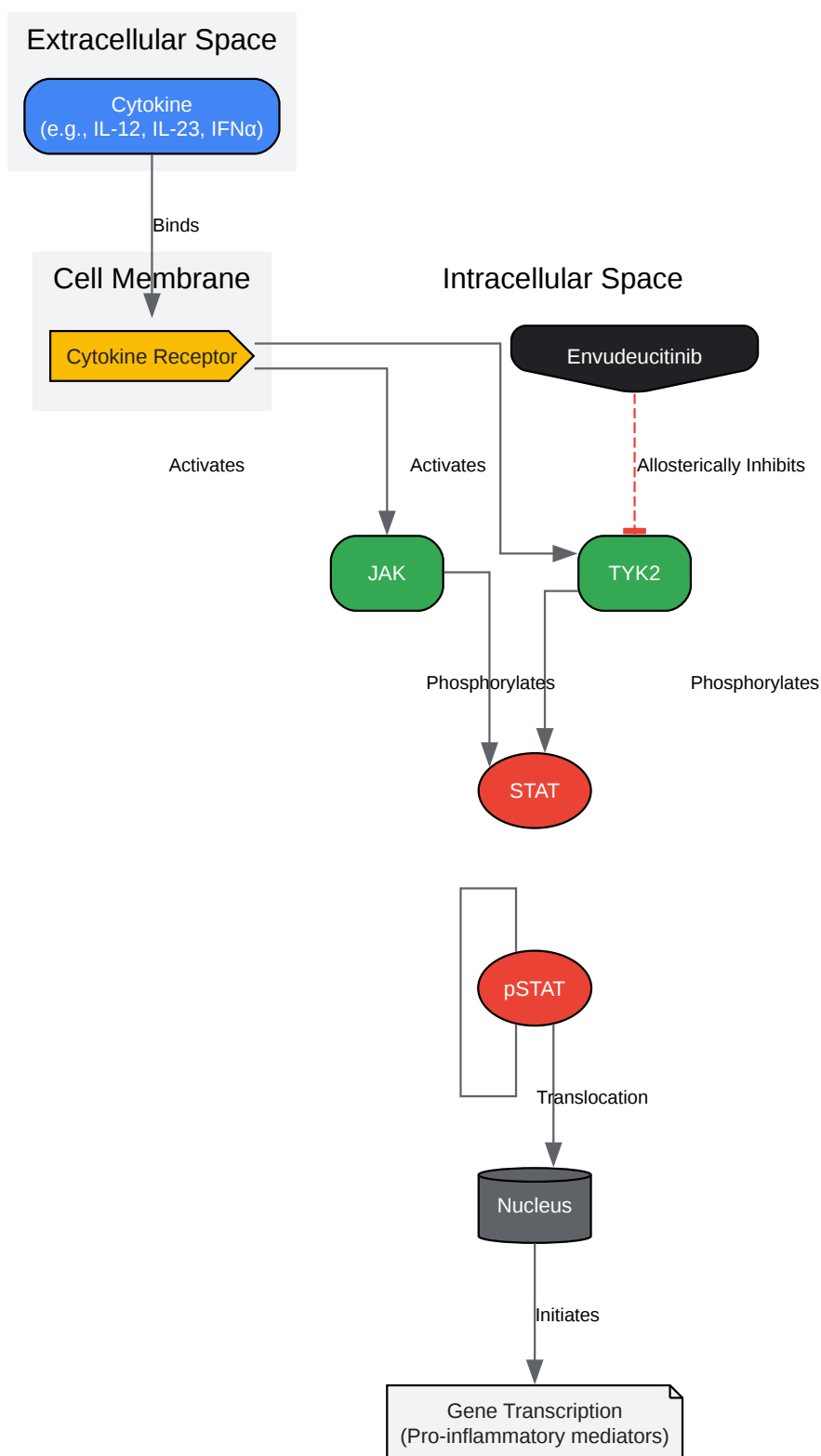
The inhibitory activity of **Envudeucitinib** against TYK2 and other Janus kinases is summarized in the table below. The data is derived from preclinical studies using human whole blood assays, which provide a physiologically relevant assessment of the inhibitor's activity.

Kinase	Stimulating Cytokine	Downstream Readout	Envudeucitinib (ESK-001) IC <sub>50</sub> (nM)
TYK2	IFN $\alpha$	pSTAT	104
TYK2	IL-12	pSTAT	149
JAK1/JAK3	IL-2	pSTAT	>30,000
JAK2	TPO	pSTAT	>30,000

Data from preclinical studies in human whole blood.[\[1\]](#)[\[2\]](#)[\[9\]](#)

## Signaling Pathway

**Envudeucitinib** inhibits the TYK2 signaling pathway, which is activated by cytokines like IL-12, IL-23, and Type I Interferons. This inhibition prevents the phosphorylation and activation of downstream STAT proteins, which in turn blocks the transcription of pro-inflammatory genes.



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Caption: TYK2 signaling pathway and the point of inhibition by **Envudeucitinib**.

## Experimental Protocols

### Protocol 1: In Vitro Biochemical Kinase Assay (TYK2 JH2 Domain Binding)

This protocol describes a method to determine the direct binding affinity of **Envudeucitinib** to the TYK2 JH2 pseudokinase domain using a fluorescence polarization (FP) assay.

#### Materials:

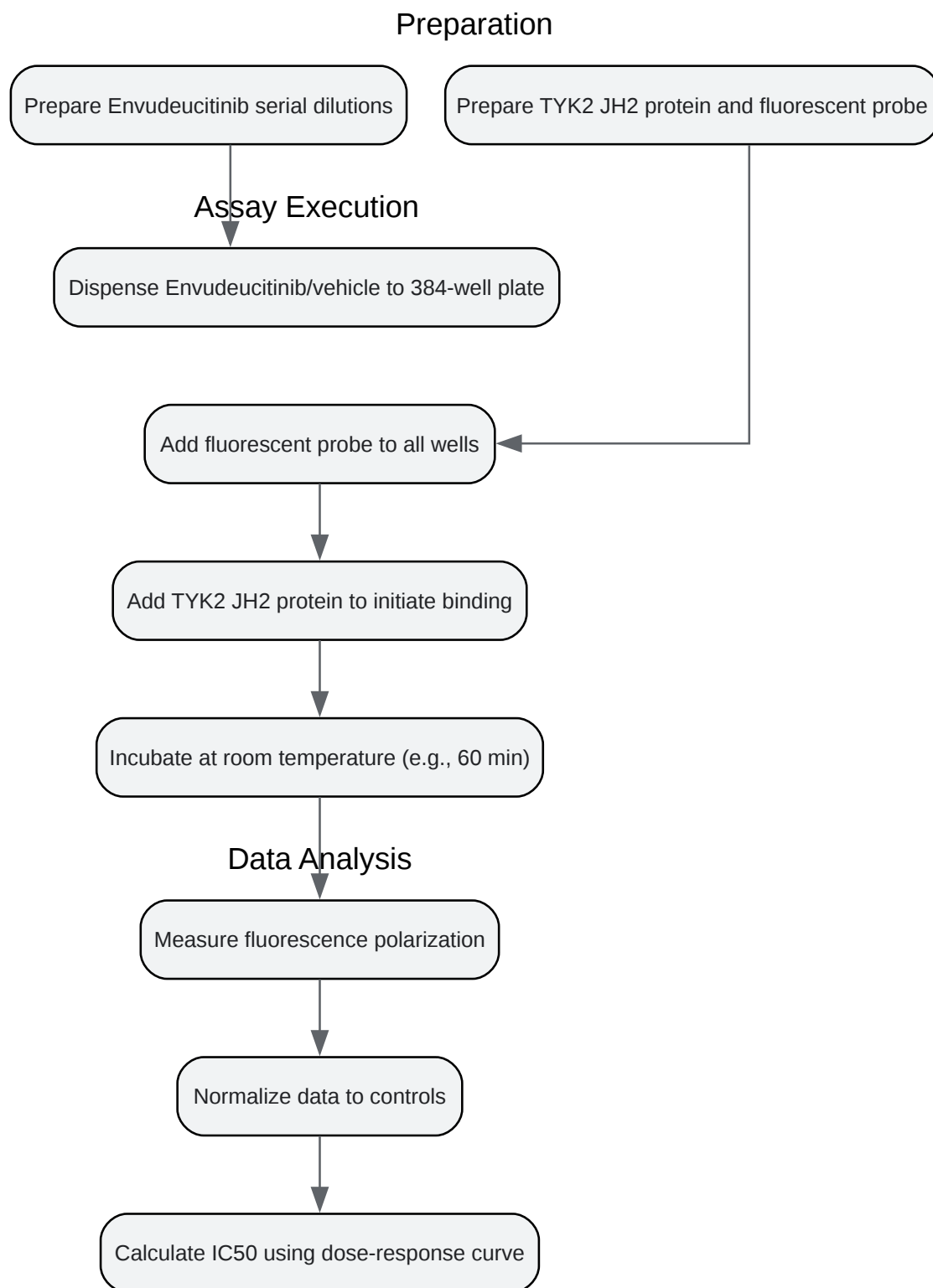
- Recombinant human TYK2 JH2 domain protein
- Fluorescently labeled probe for TYK2 JH2
- **Envudeucitinib**
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- DMSO
- 384-well, non-binding, black microplates
- Microplate reader capable of measuring fluorescence polarization

#### Procedure:

- Compound Preparation:
  - Prepare a stock solution of **Envudeucitinib** in 100% DMSO.
  - Perform serial dilutions of **Envudeucitinib** in DMSO to create a concentration range for testing.
  - Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
- Assay Setup:

- Add diluted **Envudeucitinib** or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of the 384-well plate.
- Add the fluorescently labeled TYK2 JH2 probe to all wells at a fixed concentration.
- Initiate the binding reaction by adding the recombinant TYK2 JH2 protein to all wells.
- Include control wells:
  - "Blank" (Assay Buffer only)
  - "No Inhibitor" control (TYK2 JH2 protein, probe, and vehicle)
- Incubation:
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
- Data Acquisition:
  - Measure the fluorescence polarization of each well using a microplate reader.
- Data Analysis:
  - Subtract the background fluorescence polarization (from "Blank" wells) from all other measurements.
  - Normalize the data to the "No Inhibitor" control (representing 100% binding).
  - Plot the normalized data against the logarithm of the **Envudeucitinib** concentration.
  - Calculate the IC<sub>50</sub> value by fitting the data to a sigmoidal dose-response curve.

## Experimental Workflow Diagram



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Caption: General experimental workflow for the in vitro TYK2 JH2 binding assay.

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